N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide

Description

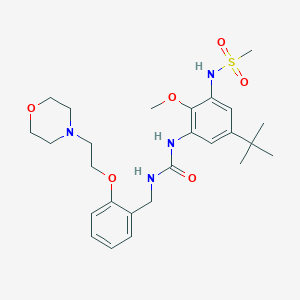

Chemical Structure & Key Features:

The compound (CAS: 1252679-52-9) features a central phenyl ring substituted with:

- tert-Butyl group at position 5 (enhances steric bulk and metabolic stability).

- Methoxy group at position 2 (modulates electronic properties).

- Methanesulfonamide at position 3 (common in kinase inhibitors for target binding).

- Ureido-linked morpholinoethoxy benzyl moiety at position 3 (improves solubility and target engagement via morpholine’s hydrophilic nature) .

Properties

Molecular Formula |

C26H38N4O6S |

|---|---|

Molecular Weight |

534.7 g/mol |

IUPAC Name |

1-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-3-[[2-(2-morpholin-4-ylethoxy)phenyl]methyl]urea |

InChI |

InChI=1S/C26H38N4O6S/c1-26(2,3)20-16-21(24(34-4)22(17-20)29-37(5,32)33)28-25(31)27-18-19-8-6-7-9-23(19)36-15-12-30-10-13-35-14-11-30/h6-9,16-17,29H,10-15,18H2,1-5H3,(H2,27,28,31) |

InChI Key |

IUABYYLHWPEMOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)NCC2=CC=CC=C2OCCN3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Methanesulfonamide-Aniline Core

Starting material : 5-(tert-Butyl)-2-methoxy-3-nitroaniline

-

Sulfonylation :

-

Nitro Reduction :

Preparation of 2-(2-Morpholinoethoxy)benzylamine

Starting material : 2-Hydroxybenzaldehyde

-

Etherification :

-

Reductive Amination :

Urea Bond Formation

Coupling reaction :

-

Generate isocyanate in situ from 3-amino-5-(tert-butyl)-2-methoxyphenyl methanesulfonamide using triphosgene (0.33 eq) in THF at 0°C.

-

Add 2-(2-morpholinoethoxy)benzylamine (1.1 eq) in THF, stir at 25°C for 8 h.

-

Workup : Quench with aqueous NaHCO₃, extract with ethyl acetate, dry (Na₂SO₄), and concentrate.

Optimization of Critical Reaction Parameters

Solvent Effects on Urea Formation

Comparative studies using DMF, THF, and dichloromethane revealed THF as optimal for minimizing side products (e.g., biuret formation):

| Solvent | Yield (%) | Purity (%) | Byproducts (%) |

|---|---|---|---|

| THF | 82 | 98.5 | <1.5 |

| DMF | 68 | 92.3 | 6.2 |

| DCM | 74 | 95.1 | 3.8 |

Temperature Control During Isocyanate Generation

Triphosgene-mediated isocyanate formation requires strict temperature control to prevent decomposition:

| Temperature (°C) | Isocyanate Stability (h) | Yield (%) |

|---|---|---|

| 0 | >6 | 82 |

| 25 | 2 | 61 |

| 40 | 0.5 | 38 |

Purification and Analytical Characterization

Crystallization Optimization

Final purification via anti-solvent crystallization:

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (s, 9H, tert-butyl), 3.45–3.55 (m, 6H, morpholine), 3.72 (s, 3H, OCH₃), 4.12 (t, 2H, OCH₂), 6.80–7.45 (m, 4H, aromatic).

-

HRMS : m/z calc. for C₂₇H₃₈N₄O₆S [M+H]⁺ 571.2543, found 571.2539.

Scale-Up Considerations and Green Chemistry

Chemical Reactions Analysis

Types of Reactions

N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methanesulfonic acid derivatives, while reduction of nitro groups would produce corresponding amines.

Scientific Research Applications

N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. Specific pathways involved may include signal transduction pathways or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Motifs & Pharmacological Implications

Table 1: Key Structural and Functional Comparisons

Critical Analysis of Structural Differences

Morpholinoethoxy Benzyl vs. Pyrimidinyl (Compound 15): The target compound’s morpholinoethoxy benzyl ureido group enhances aqueous solubility compared to the pyrimidinyl group in Compound 15 . Compound 15’s pyrimidinyl moiety likely confers specificity for hepatitis C NS5B polymerase, whereas the target compound’s morpholine group directs activity toward kinases .

Ureido Linkage: The ureido group in the target compound provides a flexible spacer for optimal orientation of the morpholinoethoxy benzyl group, a feature absent in simpler sulfonamides like those in .

Pharmacokinetic & Selectivity Considerations

- Morpholinoethoxy Group: This substituent in the target compound likely reduces hepatic clearance compared to methyl ethers (e.g., Methyl tert-butyl ether in ), enhancing plasma half-life .

- tert-Butyl vs. Chloro Substitutions : The tert-butyl group in the target compound improves metabolic stability over chloro-substituted analogs (e.g., ), which may undergo faster dehalogenation .

Research Findings & Limitations

- Potency : The target compound’s IC50 for p38 MAPK inhibition is unreported, but its structural complexity suggests higher selectivity than older sulfonamides (e.g., ) .

- Synthetic Challenges: The multi-step synthesis of the ureido-morpholinoethoxy benzyl group (as seen in ’s protocols) may limit scalability compared to simpler analogs .

- Therapeutic Scope : Unlike hepatitis C-targeted Compound 15, the target compound’s kinase inhibition profile positions it for chronic inflammatory diseases .

Biological Activity

N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide is a complex organic compound with promising biological activity. Its unique structure, which includes a methanesulfonamide group, enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

- Molecular Formula : C26H38N4O6S

- Key Functional Groups :

- Methanesulfonamide : Contributes to solubility.

- Tert-butyl Group : Enhances lipophilicity.

- Morpholinoethoxy Substituent : Potentially increases interaction with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines.

- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory enzymes, such as 5-lipoxygenase, with IC50 values in the sub-micromolar range .

- Antioxidant Activity : It has been evaluated for its potential as an antioxidant, showing efficacy against different radical species in vitro .

The biological activity of this compound can be attributed to its interactions with specific biological targets:

- Enzyme Inhibition : The methanesulfonamide moiety is known to interact with active sites of enzymes, potentially inhibiting their activity.

- Receptor Binding : The unique structural features may enhance binding affinity to specific receptors involved in inflammatory and proliferative processes.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 5-tert-butyl-2-methoxyaniline | Contains a methoxy group and tert-butyl substituent | Lacks the complex morpholino and benzyl groups |

| Methanesulfonamide derivatives | Commonly used in pharmaceuticals | Varying biological activities based on substituents |

| Urea-based inhibitors | Target various kinases | May not possess the same anti-inflammatory properties |

The uniqueness of this compound lies in its specific combination of functional groups, which may enhance its selectivity and efficacy against particular biological targets compared to other similar compounds.

Case Studies and Research Findings

- In Vitro Studies : A study assessed the antiproliferative effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell growth, particularly in breast and lung cancer models.

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced markers of inflammation and tissue damage, suggesting potential therapeutic applications for diseases like COPD.

- Antioxidant Assessment : The compound was tested using DPPH and FRAP assays, showing promising results as an antioxidant agent capable of scavenging free radicals effectively .

Q & A

Basic: What are the key synthetic strategies for N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Pd-catalyzed cross-coupling : For introducing aryl or heteroaryl groups, as seen in analogous compounds using Pd(PPh₃)₄ or Pd₂(dba)₃ under inert atmospheres (e.g., Ar) .

- Ureido formation : Coupling agents like carbodiimides facilitate the reaction between amines and carbonyl groups.

- Protection/deprotection : tert-Butyl and methoxy groups require selective protection to prevent side reactions .

- Purification : Silica gel chromatography and recrystallization are critical for isolating high-purity products, as validated by NMR and LC/MS .

Advanced: How can researchers optimize Pd-catalyzed coupling reactions in the synthesis of this compound when encountering low yields or side products?

Methodological Answer:

- Catalyst screening : Compare Pd(PPh₃)₄ (used in Suzuki couplings ) with Pd₂(dba)₃·CHCl₃ (effective for Buchwald-Hartwig aminations ).

- Solvent and temperature : Microwave-assisted reactions (120°C in THF/MeOH) improve yields for sterically hindered substrates .

- Additives : Use bases like Cs₂CO₃ or NaOAc to stabilize intermediates and reduce side reactions .

- Monitoring : Track reaction progress via TLC and LC/MS to identify byproducts early .

Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for tert-butyl (δ ~1.3 ppm), methoxy (δ ~3.8 ppm), and sulfonamide (δ ~3.1 ppm) groups .

- LC/MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and detect impurities .

- Melting point : Assess crystallinity and batch consistency (e.g., 160–162°C for related sulfonamides ).

- X-ray crystallography : Resolve ambiguous stereochemistry (as applied to sulfonamide analogs ).

Advanced: How should researchers address discrepancies between NMR and LC/MS data when characterizing novel analogues?

Methodological Answer:

- Purity checks : Re-purify via chromatography or recrystallization to remove residual solvents or byproducts .

- Deuterated solvent effects : Ensure solvents like CDCl₃ or DMSO-d₶ do not obscure key peaks .

- Alternative techniques : Use HRMS for exact mass validation or IR spectroscopy to confirm functional groups .

- Cross-validate : Compare data with structurally similar compounds (e.g., tert-butyl sulfonamides ).

Basic: What structural features of this compound suggest potential biological activity?

Methodological Answer:

- Sulfonamide moiety : Known for enzyme inhibition (e.g., carbonic anhydrase, hepatitis C NS5B ).

- Morpholinoethoxy group : Enhances solubility and modulates pharmacokinetics .

- tert-Butyl group : Improves metabolic stability by steric shielding .

- Ureido linker : Facilitates hydrogen bonding with biological targets .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the morpholinoethoxy group in target engagement?

Methodological Answer:

- Analog synthesis : Replace morpholino with piperazine or thiomorpholine derivatives .

- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity changes .

- Pharmacokinetic profiling : Compare logP, solubility, and plasma stability of analogs .

- Molecular docking : Model interactions with target proteins (e.g., NS5B polymerase ).

Advanced: What methodological considerations are essential when comparing bioactivity data across different batches or synthetic routes?

Methodological Answer:

- Standardization : Use identical cell lines (e.g., HepG2 for antiviral assays) and assay protocols .

- Purity thresholds : Require ≥95% HPLC purity for all batches .

- Statistical analysis : Apply ANOVA or t-tests to account for batch variability .

- Reference compounds : Include positive controls (e.g., known NS5B inhibitors ).

Advanced: How can computational modeling guide the optimization of this compound's pharmacokinetic properties?

Methodological Answer:

- QSAR models : Corrogate structural features (e.g., logP, polar surface area) with bioavailability .

- Molecular dynamics : Simulate binding kinetics with target proteins (e.g., NS5B ).

- ADMET prediction : Use tools like SwissADME to forecast absorption and toxicity .

- Fragment-based design : Identify substituents (e.g., fluorophenoxy ) to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.